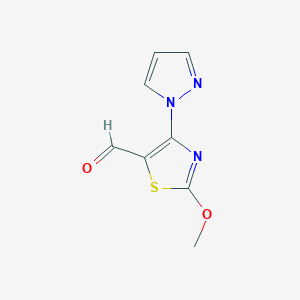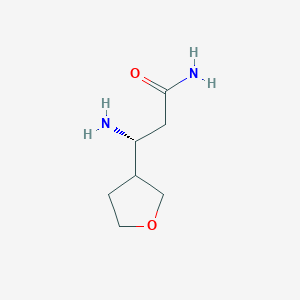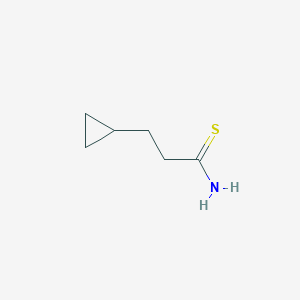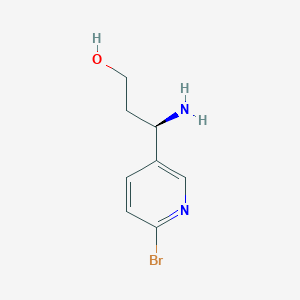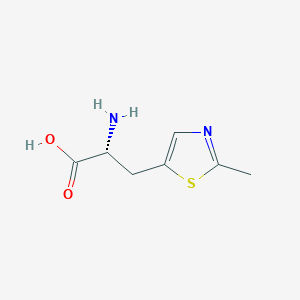
(2R)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid is a chiral amino acid derivative that contains a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid typically involves the condensation of a thiazole derivative with an appropriate amino acid precursor. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This reaction can be adapted to synthesize thiazole derivatives by using thiazole-specific starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(2R)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the thiazole ring or the amino acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学的研究の応用
(2R)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of (2R)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and amino acid moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring, such as suprofen and articaine, exhibit similar pharmacological properties.
1,2,4-Triazole Derivatives: These compounds, like fluconazole and anastrozole, are used in pharmaceuticals and have similar structural features.
Uniqueness
(2R)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid is unique due to its specific combination of a thiazole ring and an amino acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C7H10N2O2S |
|---|---|
分子量 |
186.23 g/mol |
IUPAC名 |
(2R)-2-amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-4-9-3-5(12-4)2-6(8)7(10)11/h3,6H,2,8H2,1H3,(H,10,11)/t6-/m1/s1 |
InChIキー |
MOYJHNSIMNVRQP-ZCFIWIBFSA-N |
異性体SMILES |
CC1=NC=C(S1)C[C@H](C(=O)O)N |
正規SMILES |
CC1=NC=C(S1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B15239522.png)




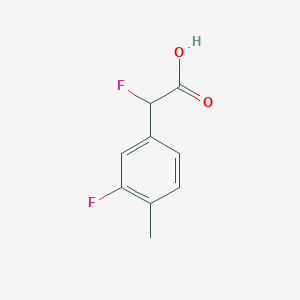


![1-[2-(1H-Pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B15239575.png)
